![molecular formula C21H18N4O2S B2745724 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 1203375-82-9](/img/structure/B2745724.png)
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a complex organic compound that incorporates a pyrimidine derivative fused with a benzo[d]thiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis starts with the preparation of the pyrimidine and benzo[d]thiazole intermediates.
4-methylpyrimidin-2,6-dione can be synthesized from 4-methyluracil through oxidation.
Benzo[d]thiazole intermediates are generally prepared via cyclization reactions involving ortho-aminothiophenol and α-haloketones.
These intermediates are then coupled using a variety of strategies, typically employing cross-coupling reactions or nucleophilic substitution.
Industrial Production Methods:
Industrial-scale production employs high-yield, cost-effective synthesis routes.
Optimized reaction conditions, such as solvent choice, temperature control, and catalyst selection, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the methylpyrimidine moiety.
Reduction: Reduction can be targeted at the oxo groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at both the pyrimidine and benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often use nucleophiles/electrophiles in polar aprotic solvents like DMSO or DMF, under varying temperatures.
Major Products Formed from These Reactions:
Oxidation products typically involve hydroxylated derivatives.
Reduction products mainly yield deoxygenated compounds.
Substitution reactions produce functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound has found its niche in various research areas due to its unique structure:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Medicine: Investigated for its role in drug design, especially in targeting specific biological pathways.
Industry: Utilized in materials science for the development of specialized polymers and dyes.
Mecanismo De Acción
The Mechanism by Which the Compound Exerts Its Effects:
The compound interacts with biological molecules via hydrogen bonding, π-π interactions, and van der Waals forces.
The benzo[d]thiazole and pyrimidine rings can engage in stacking interactions with aromatic amino acids in proteins.
Molecular Targets and Pathways Involved:
Targets enzymes and proteins with specific binding pockets suitable for its size and shape.
Pathways involving DNA intercalation and enzyme inhibition have been identified in preliminary studies.
Comparación Con Compuestos Similares
4-methyl-2-oxo-1,2-dihydropyrimidine derivatives
6-methylbenzo[d]thiazole derivatives
N-phenylacetamide derivatives
Each component of this compound contributes to its unique profile, making it a valuable entity for further exploration in various scientific domains.
Propiedades
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-3-8-17-18(9-13)28-21(24-17)15-4-6-16(7-5-15)23-19(26)11-25-12-22-14(2)10-20(25)27/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHASEBJLURKNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4C=NC(=CC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)
![3-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2745644.png)
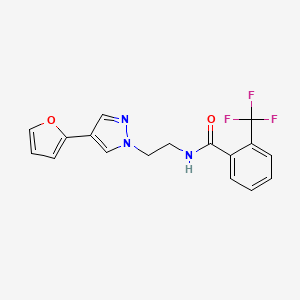
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2745647.png)
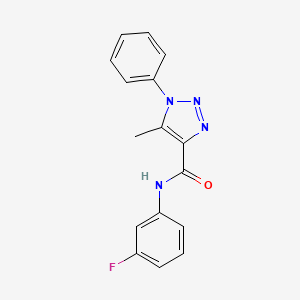
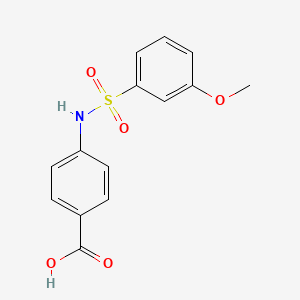
![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
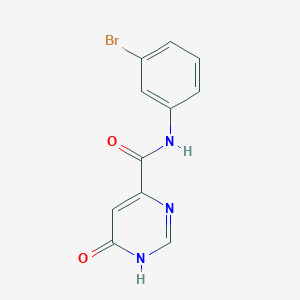
![2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B2745654.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![5-[(2,4-dichlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
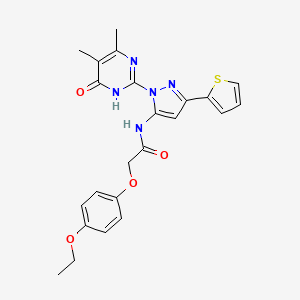
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
